molecular formula C13H10N4O2 B11864707 N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide CAS No. 60467-83-6

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide

Cat. No.: B11864707
CAS No.: 60467-83-6
M. Wt: 254.24 g/mol
InChI Key: ZKFIOILTWXHUOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve solvent-free methods or the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce amine derivatives.

Properties

CAS No.

60467-83-6

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

N-acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C13H10N4O2/c1-8(18)17(9(2)19)13-11(7-14)6-10-4-3-5-15-12(10)16-13/h3-6H,1-2H3

InChI Key

ZKFIOILTWXHUOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C2C=CC=NC2=N1)C#N)C(=O)C

Origin of Product

United States

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